![molecular formula C9H9NO2S B590980 Tosylmethyl Isocyanide-13C1 CAS No. 60684-36-8](/img/structure/B590980.png)
Tosylmethyl Isocyanide-13C1
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Overview
Description
Tosylmethyl Isocyanide-13C1, also known as TosMIC-13C1, is a biochemical used for proteomics research . It has a molecular formula of C8H9NO2S and a molecular weight of 196.23 .
Synthesis Analysis
TosMIC, the non-isotopic variant of Tosylmethyl Isocyanide-13C1, is a powerful synthon for cyclization, affording a diverse range of heterocycles . It is also a good sulfonylating and sulfomethylating reagent . The synthesis of TosMIC involves various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of Tosylmethyl Isocyanide-13C1 consists of an isocyanide group, a sulfonyl group, and an alpha carbon which is acidic by nature . The sulfonyl group not only enhances the acidity of the α-protons but is also a good leaving group .Chemical Reactions Analysis
TosMIC acts as a powerful synthon for cyclization to afford a diverse range of heterocycles after leaving the tosyl group . It is also utilized for regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates .Mechanism of Action
Safety and Hazards
Tosylmethyl Isocyanide-13C1 is considered hazardous. It is toxic if swallowed or inhaled, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
TosMIC has proved as a powerful and versatile synthon and is used in the synthesis of a broad range of heterocycles having pharmacological interest . It serves as an important building block in various synthetic methodologies . Various new catalysts and novel methodologies were explored due to the enormous use of this reagent .
properties
IUPAC Name |
1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-VQEHIDDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosylmethyl Isocyanide-13C1 |
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